molecular formula C9H8N2O B3030422 3-Aminoquinolin-8-OL CAS No. 90417-17-7

3-Aminoquinolin-8-OL

Cat. No.: B3030422
CAS No.: 90417-17-7
M. Wt: 160.17
InChI Key: CHYHTAKZXPWRHO-UHFFFAOYSA-N
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Description

3-Aminoquinolin-8-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features an amino group at the third position and a hydroxyl group at the eighth position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

3-Aminoquinolin-8-OL, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities .

Mode of Action

It’s known that 8-hq derivatives, which this compound is a part of, exhibit antimicrobial, anticancer, and antifungal effects . These compounds interact with their targets, leading to changes that result in these biological activities.

Biochemical Pathways

It’s known that 8-hq derivatives have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This suggests that this compound may influence pathways involving C–H bond activation/functionalization.

Pharmacokinetics

It’s known that 8-aminoquinolines, a related group of compounds, have been tested for anti-malaria activity . Primaquine, an 8-aminoquinoline, has a short elimination half-life of 6 hours . This could provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

It’s known that 8-hq derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may have similar effects.

Action Environment

It’s known that the physical and chemical properties of the quinoline parent ring can be significantly changed by linking different substituents onto it . This suggests that the action of this compound may be influenced by its chemical environment.

Biochemical Analysis

Biochemical Properties

3-Aminoquinolin-8-OL plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a bidentate chelating agent, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . These interactions are essential for its biological activity, as the metal complexes can inhibit or activate specific enzymes, thereby influencing biochemical pathways. For instance, this compound has been shown to inhibit methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), which are involved in cell proliferation and angiogenesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of endothelial cells, thereby affecting angiogenesis . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. At the molecular level, this compound forms complexes with metal ions, which can then interact with target enzymes such as MetAP2 and SIRT1 . These interactions result in the inhibition of enzyme activity, leading to downstream effects on cell proliferation and angiogenesis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of cell proliferation and angiogenesis . At higher doses, this compound can cause toxic or adverse effects, including hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which can affect its bioavailability and efficacy . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Its localization to other organelles, such as mitochondria, can also influence cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinolin-8-OL typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction. One common method is the nitration of quinoline to yield 3-nitroquinoline, which is then reduced using tin powder in the presence of hydrochloric acid to produce 3-aminoquinoline. The hydroxylation at the eighth position can be achieved through various methods, including the use of hydroxylating agents like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin chloride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
3-Aminoquinolin-8-OL is primarily recognized for its role in the development of antimalarial drugs. Its derivatives, such as primaquine and tafenoquine, have been extensively studied for their efficacy against Plasmodium vivax and other malaria-causing parasites. These compounds are believed to target mitochondrial functions within the parasites, leading to their clearance from the liver stage of infection .

Anticancer Potential
Recent studies have highlighted the anticancer properties of 3-aminoquinoline derivatives. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Properties
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In laboratory tests, certain derivatives demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting potential as new antimicrobial agents .

Biological Applications

Neuroprotection
Compounds related to this compound have been explored as neuroprotective agents due to their ability to chelate metal ions and reduce oxidative stress in neural tissues. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it can act as an inhibitor of 2-oxoglutarate-dependent enzymes, which are crucial in several biological processes .

Industrial Applications

Fluorescent Sensors
In materials science, this compound is utilized in the development of fluorescent sensors for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions enhances its applicability in environmental monitoring and analysis .

Case Studies and Research Findings

Study Focus Findings
Rbaa et al., 2020Antibacterial ActivitySynthesized novel derivatives showing potent activity against multiple bacterial strains with MIC values lower than standard antibiotics .
Sharma et al., 2021Anticancer EffectsDemonstrated that certain derivatives inhibit cancer cell growth through apoptosis induction in breast cancer cell lines .
Recent Review (2022)Neuroprotective PropertiesSummarized the potential of 8-hydroxyquinoline derivatives in reducing oxidative stress and preventing neuronal damage .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but lacks the amino group at the third position.

    3-Aminoquinoline: Lacks the hydroxyl group at the eighth position.

    8-Aminoquinoline: Lacks the amino group at the third position but has an amino group at the eighth position.

Uniqueness: 3-Aminoquinolin-8-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound in research and industry.

Biological Activity

3-Aminoquinolin-8-OL, a derivative of the quinoline family, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including neuroprotective effects, antimalarial activity, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

This compound has a chemical structure characterized by an amino group and a hydroxyl group at the 3 and 8 positions, respectively. This unique arrangement contributes to its biological activity, making it a versatile compound in medicinal chemistry.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound and its derivatives. For instance, synthetic metal complexes based on 8-aminoquinoline have shown significant neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. These complexes were found to restore cell survival and alleviate apoptotic cascades by modulating the SIRT1/3-FOXO3a signaling pathway, which plays a crucial role in cellular stress responses .

Table 1: Neuroprotective Effects of this compound Derivatives

CompoundCell LineEffect on Cell SurvivalMechanism of Action
8AQ-Cu-5IuSH-SY5Y↑ Cell survivalSIRT1 activation
8AQ-Cu-5NuSH-SY5Y↑ Cell survivalSIRT1 activation
This compoundSH-SY5Y↑ Cell survivalAntioxidant properties

2. Antimalarial Activity

This compound has been linked to antimalarial properties, similar to other compounds in the 8-aminoquinoline family. Tafenoquine, an oral antimalarial drug derived from this family, has demonstrated efficacy against Trypanosoma brucei, suggesting that derivatives like this compound may possess similar capabilities. The mechanism involves inducing necrosis through disruption of cellular membranes and mitochondrial function .

Table 2: Antimalarial Activity of this compound Derivatives

CompoundTarget OrganismIC50 (µM)Mechanism of Action
TafenoquineTrypanosoma bruceiSubmicromolarMembrane disruption
This compoundPlasmodium spp.TBDTBD

3. Antioxidant Properties

The antioxidant activity of this compound has been established through various assays. It exhibits strong superoxide scavenging abilities and protects against oxidative damage by enhancing the expression of antioxidant enzymes such as manganese superoxide dismutase (SOD2) .

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study investigating the effects of this compound derivatives on Alzheimer’s disease (AD), researchers combined this compound with melatonin to create hybrids that exhibited dual action as acetylcholinesterase inhibitors and copper ion chelators. These hybrids demonstrated significant neuroprotective effects against glutamate-induced cytotoxicity, indicating their potential for AD treatment .

Case Study 2: Antiparasitic Activity
Another study focused on the synthesis of new carboxamide derivatives of quinoline that included this compound. These compounds were tested for their in vitro antitrypanosomal activities, showing promising results that warrant further investigation into their therapeutic applications against neglected tropical diseases .

Properties

IUPAC Name

3-aminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYHTAKZXPWRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738959
Record name 3-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-17-7
Record name 3-Amino-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90417-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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